N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, commonly known as GlyH-101, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, , , , , ] This small molecule belongs to the glycine hydrazide class of CFTR inhibitors and is widely employed as a pharmacological tool in scientific research to study CFTR function and related physiological processes. [, , ]
Developing more potent and selective CFTR inhibitors: Despite its potency and selectivity, there is still room for improvement in the development of even more potent and selective CFTR inhibitors based on the GlyH-101 scaffold. []
Exploring potential off-target effects: As with any pharmacological tool, it's crucial to thoroughly investigate potential off-target effects of GlyH-101 to ensure accurate interpretation of experimental results and to assess its suitability for therapeutic applications. [, ]
Investigating its potential in combination therapies: Combining GlyH-101 with other CFTR modulators, such as correctors or potentiators, could potentially enhance its therapeutic efficacy for treating CF. [, ]
GlyH-101, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a compound identified as a selective and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. The CFTR protein plays a crucial role in chloride ion transport across epithelial cell membranes, and its dysfunction is linked to cystic fibrosis. GlyH-101 has garnered attention due to its unique mechanism of action and potential therapeutic applications in treating conditions associated with CFTR dysfunction.
GlyH-101 belongs to the class of glycine hydrazides, which are characterized by the presence of a hydrazide functional group attached to a glycine moiety. The compound was discovered through high-throughput screening of a library of over 100,000 small molecules, which revealed several novel chemical classes with inhibitory activity against CFTR. GlyH-101 is classified as a pore-occluding inhibitor, meaning it obstructs the ion channel's opening, thereby inhibiting ion conductance.
The synthesis of GlyH-101 involves multiple steps that utilize various reagents and conditions. The initial step includes the reaction of 2-naphthalenamine with ethyl iodoacetate to form an intermediate, which is subsequently reacted with hydrazine hydrate and 3,5-dibromo-2,4-dihydroxybenzaldehyde. This multi-step process is typically conducted under reflux conditions in dimethylformamide or ethanol as solvents.
The molecular structure of GlyH-101 can be described by its distinct functional groups:
Spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), confirms the structural integrity of GlyH-101 .
The synthesis pathway for GlyH-101 includes several key reactions:
These reactions are critical for building the complex structure of GlyH-101 while ensuring high yields and purity levels .
GlyH-101 operates through a novel mechanism that involves occlusion near the external pore of the CFTR channel. Upon binding to the CFTR protein, GlyH-101 inhibits chloride ion conductance by blocking the channel's opening. This inhibition is characterized as voltage-dependent, meaning that its efficacy varies with changes in membrane potential.
GlyH-101 exhibits several notable physical and chemical properties:
These properties make GlyH-101 suitable for both in vitro and in vivo applications .
GlyH-101 has several potential scientific applications:
The quest for cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors emerged from dual scientific needs: to elucidate CFTR's physiological roles through pharmacological tools and to develop treatments for CFTR-mediated secretory disorders. Prior to GlyH-101's discovery, researchers relied on non-specific chloride channel blockers like diphenylamine-2-carboxylate (DPC) and 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB). These compounds exhibited significant off-target effects on volume-sensitive outwardly rectifying chloride channels (VSORC) and calcium-activated chloride channels (CaCC), limiting their research utility [9]. The early 2000s witnessed a breakthrough with Verkman's team employing high-throughput screening of chemical libraries, leading to two novel inhibitor classes: thiazolidinones (e.g., CFTRᵢₙₕ-172) and glycine hydrazides. Among the latter, GlyH-101 was identified as a potent, reversible CFTR inhibitor with improved aqueous solubility and extracellular targeting—properties that addressed key limitations of earlier compounds [4] [9]. Its development marked a pivotal shift toward structure-guided CFTR pharmacology, enabling precise interrogation of CFTR-dependent ion transport in epithelial physiology and disease models such as polycystic kidney disease and secretory diarrheas [7] [9].
GlyH-101 (chemical name: N-(2-Naphthalenyl)-((3,5-dibromo-2,4-dihydroxyphenyl)methylene)glycine hydrazide) features a meticulously designed architecture optimized for CFTR pore occlusion. Its molecular formula is C₁₉H₁₅Br₂N₃O₃, with a molecular weight of 493.15 g/mol [1] [8] [10]. The structure integrates three critical moieties:
Table 1: Molecular Identity and Structural Motifs of GlyH-101
Property | Value |
---|---|
Systematic Name | N-(2-Naphthalenyl)-((3,5-dibromo-2,4-dihydroxyphenyl)methylene)glycine hydrazide |
CAS Number | 328541-79-3 |
Molecular Formula | C₁₉H₁₅Br₂N₃O₃ |
Molecular Weight | 493.15 g/mol |
Key Functional Groups | Dibromophenol, naphthalene, hydrazone |
X-ray crystallography and molecular docking studies reveal that GlyH-101 binds within the CFTR pore near extracellular loops, with the dibromophenol group oriented toward the selectivity filter. This positioning explains its voltage-dependent inhibition—positive membrane potentials enhance blocker affinity by electrophoretically "pulling" the negatively charged inhibitor deeper into the pore [1] [8]. The hydrazone bond's rigidity is critical; replacing it with flexible alkyl chains abolishes >90% of inhibitory activity, underscoring the structure-function precision [9].
GlyH-101 exhibits distinct solubility and stability profiles that dictate its experimental applications:
Table 2: Solubility and Stability Profile of GlyH-101
Property | Value | Experimental Context | |
---|---|---|---|
Solubility | |||
・・・DMSO | 58–100 mg/mL (117.6–198.7 mM) | Stock solutions | |
・・・Water | Insoluble | Requires solubilizing agents | |
・・・DMF | 30 mg/mL (60.83 mM) | Limited applications | |
Stability | |||
・・・Solid | >2 years at -20°C | Hygroscopic; desiccate | |
・・・DMSO Solution | 3 months at -20°C | Avoid freeze-thaw cycles | |
pKa (Predicted) | 5.44 ± 0.45 | Impacts ionization in biological systems | [10] |
The compound's hydrophobicity (logP ~3.8, predicted) facilitates membrane partitioning, yet necessitates surfactant-based vehicles (e.g., 5% Tween-80/PBS) for in vivo studies. These properties collectively define GlyH-101 as a "tool compound" with specific handling requirements to maintain efficacy [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7